1-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione
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Overview
Description
1-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a benzothiophene ring, an azetidine ring, and a pyrrolidine-2,5-dione moiety
Mechanism of Action
Target of Action
The compound “1-(1-(5-Fluorobenzo[b]thiophene-2-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione” contains a thiophene ring, which is a common structural motif in many biologically active compounds . Thiophene derivatives have been reported to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Many thiophene derivatives exert their effects by interacting with various enzymes, receptors, or ion channels .
Biochemical Pathways
Thiophene derivatives can influence a variety of biochemical pathways depending on their specific targets .
Result of Action
Based on the known activities of other thiophene derivatives, it could potentially have anti-inflammatory, anticancer, antimicrobial, or other effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Formation of the Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Coupling of the Benzothiophene and Azetidine Rings: The benzothiophene and azetidine rings are coupled using a carbonylation reaction.
Formation of the Pyrrolidine-2,5-dione Moiety: The final step involves the formation of the pyrrolidine-2,5-dione moiety through a cyclization reaction involving a suitable dicarboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and halogenating agents.
Cyclization: Acid or base catalysts, heat, and suitable solvents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, as well as more complex ring structures resulting from cyclization reactions.
Scientific Research Applications
1-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit antiviral, anticancer, and anti-inflammatory properties.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors, organic light-emitting diodes (OLEDs), and other advanced materials.
Biological Research: The compound is used as a tool to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: The compound’s chemical properties make it useful in the development of new catalysts and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione: Unique due to the combination of benzothiophene, azetidine, and pyrrolidine-2,5-dione moieties.
1-[1-(5-chloro-1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione: Similar structure but with a chlorine atom instead of fluorine.
1-[1-(5-methyl-1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. The presence of the fluorine atom, in particular, can significantly influence the compound’s reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3S/c17-10-1-2-12-9(5-10)6-13(23-12)16(22)18-7-11(8-18)19-14(20)3-4-15(19)21/h1-2,5-6,11H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCJYGMZYFEXCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=CC4=C(S3)C=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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